N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a dimethylpentyl group and a methylsulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine.
Introduction of the Dimethylpentyl Group: The dimethylpentyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Methylsulfonylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzoate
- N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzylamine
- N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzyl alcohol
Uniqueness
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved efficacy and safety profiles.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCCOJSGAWCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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